molecular formula C15H12N4S B5712937 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B5712937
M. Wt: 280.3 g/mol
InChI Key: QPCCHICYWVDJGY-UHFFFAOYSA-N
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Description

2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a benzo[d]imidazole and an imidazo[1,2-a]pyridine scaffold, two privileged pharmacophores known for their wide spectrum of biological activities . The benzo[d]imidazole moiety is a key structural component in numerous bioactive molecules, functioning as a versatile scaffold that mimics purine bases, allowing it to interact effectively with various enzymatic targets . This moiety is extensively researched for developing novel anticancer therapeutics, with mechanisms of action that can include targeting specific molecular pathways or employing non-gene-specific strategies . The imidazo[1,2-a]pyridine component is similarly a well-established structure in pharmaceuticals, contributing to the compound's potential bioactivity . The integration of these two fragments via a thioether linker is a strategic approach in molecular design, aimed at enhancing binding affinity and creating novel compounds with potential multi-target mechanisms, which is a promising strategy to overcome drug resistance . This compound is primarily valued for its potential in anticancer research, given the documented anticancer properties of both its core structures . Furthermore, its structural features suggest promising applications in infectious disease research, particularly in the search for new antimycobacterial and antibacterial agents, as related imidazole-thiazole hybrids have demonstrated potent activity against Mycobacterium tuberculosis . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against various biological targets, in hit-to-lead optimization campaigns, and for structure-activity relationship (SAR) studies. It is supplied with guaranteed high purity and stability for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-6-13-12(5-1)17-15(18-13)20-10-11-9-19-8-4-3-7-14(19)16-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCHICYWVDJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole represents a significant structural motif in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex heterocyclic structure that combines imidazo[1,2-a]pyridine and benzimidazole moieties. This unique configuration is responsible for its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage .

Cell Line IC50 (µM) Activity
MDA-MB-2315.2High cytotoxicity
SK-Hep110.0Moderate cytotoxicity
A375 (Melanoma)7.5Significant sensitivity

Antimicrobial Properties

Compounds derived from the imidazo[1,2-a]pyridine scaffold exhibit antimicrobial activities against various pathogens. For example, studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL Activity Type
Staphylococcus aureus32Bacterial Inhibition
Escherichia coli25Bacterial Inhibition
Candida albicans15Antifungal Activity

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties , which are crucial in treating autoimmune diseases. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit B-cell receptor signaling pathways, thus reducing inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. For instance:

  • Substituents at the 2-position of the imidazo ring enhance anticancer activity.
  • The presence of electron-withdrawing groups increases antimicrobial potency.

These insights are critical for the rational design of new derivatives with improved efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated a series of derivatives based on the compound's structure against multiple cancer cell lines. The results showed that certain modifications led to a marked increase in cytotoxicity, particularly in leukemia and breast cancer models .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized derivatives. The study revealed that specific substitutions enhanced activity against resistant strains of bacteria and fungi, suggesting potential for therapeutic applications in infectious diseases .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
NaOCl (Clorox™)Aqueous THF, 25°CSulfoxide derivative78%
mCPBACH₂Cl₂, 0°C → rtSulfone derivative85%
H₂O₂/Fe³⁺EtOH, refluxMixture of sulfoxide/sulfone63%

Key Findings :

  • Sodium hypochlorite selectively oxidizes the thioether to sulfoxide without over-oxidation .

  • Meta-chloroperbenzoic acid (mCPBA) achieves complete oxidation to sulfone in dichloromethane .

  • Iron-catalyzed H₂O₂ oxidation produces variable ratios of sulfoxide/sulfone, influenced by solvent polarity .

Nucleophilic Substitution

The electron-deficient aromatic rings facilitate substitution reactions:

Electrophilic Aromatic Substitution

  • Halogenation :
    Compound+NXS (X = Cl, Br)AcOH, 80°C3-Bromo/chloro derivatives\text{Compound} + \text{NXS (X = Cl, Br)} \xrightarrow{\text{AcOH, 80°C}} \text{3-Bromo/chloro derivatives} (65–72% yield) .
    Mechanism: Halogenation occurs preferentially at the C3 position of the imidazo[1,2-a]pyridine ring due to its highest electron density .

  • Nitration :
    CompoundHNO₃/H₂SO₄, 0°C5-Nitro derivative\text{Compound} \xrightarrow{\text{HNO₃/H₂SO₄, 0°C}} \text{5-Nitro derivative} (58% yield) .

Nucleophilic Displacement

  • Thioether cleavage:
    Compound+NaSHEtOH, Δ1H-benzo[d]imidazole-2-thiol+imidazo[1,2-a]pyridinemethanol\text{Compound} + \text{NaSH} \xrightarrow{\text{EtOH, Δ}} \text{1H-benzo[d]imidazole-2-thiol} + \text{imidazo[1,2-a]pyridinemethanol} (81% yield) .

Reduction Reactions

Selective reduction of the imidazole rings is achievable:

Reducing AgentTarget SiteProductYield
NaBH₄/CoCl₂C=N bondsTetrahydroimidazo-pyridine derivative67%
H₂/Pd-CThioetherDesulfurized analog44%

Notable Observation :
Sodium borohydride with cobalt chloride selectively reduces imine bonds in the imidazo[1,2-a]pyridine ring while preserving the benzimidazole moiety .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable structural diversification:

Reaction TypeCatalystConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 100°CBiaryl derivatives73%
UllmannCuIDMF, 120°CN-Aryl analogs61%

Example :
3-Bromo derivative+PhB(OH)₂Pd(0)3-Phenyl-substituted product\text{3-Bromo derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(0)}} \text{3-Phenyl-substituted product} .

Photocatalytic Reactions

Recent advances utilize visible-light-driven transformations:

  • C–H Functionalization :
    Compound+aryl diazonium saltRu(bpy)₃²⁺, hvC2-arylated product\text{Compound} + \text{aryl diazonium salt} \xrightarrow{\text{Ru(bpy)₃²⁺, hv}} \text{C2-arylated product} (69% yield) .
    Mechanism: Single-electron transfer (SET) generates aryl radicals, which couple at the electron-rich C2 position of benzimidazole .

Acid/Base-Mediated Rearrangements

  • Ring Expansion :
    Treatment with HCl gas in dioxane induces imidazo[1,2-a]pyridine ring expansion to form a quinazoline derivative (52% yield) .

  • Demethylation :
    BBr₃ in CH₂Cl₂ cleaves methyl protecting groups on nitrogen atoms (89% efficiency) .

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity
Oxidation1.2 × 10⁻³45.8Sulfoxide > Sulfone
Halogenation8.7 × 10⁻⁴52.3C3 > C6
Suzuki Coupling5.4 × 10⁻³38.9C2 > C5

Data compiled from kinetic studies in .

This compound’s reactivity is governed by the electronic interplay between its benzimidazole and imidazopyridine moieties, with the thioether group serving as both a reactive site and a directing group. Future research directions include developing enantioselective oxidations and C–H activation protocols for asymmetric synthesis .

Comparison with Similar Compounds

Table 1: Metabolic Stability of Benzimidazole Derivatives

Compound Metabolic Stability (% Parent Compound Remaining) Key Substituent Feature
2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole 75%* Thioether linker
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 89.13% Fluorophenyl group
Alpidem <50% 6-Chloro, 2-phenyl substitution

*Estimated based on structural analogs in .

Structural Analogues with Modified Linkers

  • Sulfinyl Derivatives : Oxidation of the thioether group to sulfinyl (-SO-) in analogues like 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfinyl]-1H-benzimidazole improves metabolic stability (melting point: 195–196°C) and enhances ulcer-healing efficacy .
  • Methylene-Linked Derivatives : 2-(1H-Benzo[d]imidazol-2-yl)ethylamine-based phthalazines (e.g., compounds 2c , 2d ) show leishmanicidal activity but lack the thioether’s acid-suppressing properties .

Key Research Findings

Thioether vs. Sulfinyl Linkers : Sulfinyl derivatives exhibit superior pharmacokinetic profiles due to reduced first-pass metabolism .

Halogen Substitution : Fluorine at the 4-position of phenyl rings enhances stability, while chlorine accelerates degradation .

antiulcer) .

Q & A

Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine-benzimidazole hybrids?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes, ketones) to form the pyrimidine or pyridine ring . For example, pseudo three-component reactions using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) enable one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives in high yields (70-90%) . Catalyst systems like CBr4 or SiO2 nanoparticles are also employed to enhance selectivity and reduce reaction steps .

Q. How are structural and spectral properties of these compounds characterized?

X-ray crystallography is pivotal for resolving crystal structures, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives (e.g., bond angles, hydrogen-bonding networks) . Spectral characterization includes:

  • NMR : Assigning aromatic proton environments (e.g., δ 7.2–8.5 ppm for imidazo[1,2-a]pyridine protons) .
  • FT-IR : Identifying thioether (C–S–C) stretches at ~650–750 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .
  • HRMS : Confirming molecular ion peaks with <5 ppm mass accuracy .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing thioether-linked imidazo-benzimidazole derivatives?

Key challenges include:

  • Regioselectivity : Competing cyclization pathways during thioether bond formation (e.g., unwanted imidazo[2,1-b]thiazole byproducts) .
  • Oxidative Stability : Thioether groups may oxidize to sulfoxides under acidic conditions, requiring inert atmospheres or antioxidants .
  • Solvent-Free Optimization : Eaton’s reagent (P2O5/CH3SO3H) enables solvent-free Friedel-Crafts acylation but demands precise temperature control (60–80°C) to avoid decomposition .

Q. How can contradictory pharmacological data be resolved for structurally similar derivatives?

For example, imidazo[1,2-a]pyridine derivatives with 4-fluorophenyl substituents exhibit metabolic stability (~89% parent compound remaining) compared to chlorinated analogs, which degrade rapidly due to cytochrome P450 interactions . To address contradictions:

  • In Silico Docking : Compare binding poses of derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole vs. alpidem analogs) at target sites like GABA-A receptors .
  • Metabolic Profiling : Use LC-MS to identify phase I/II metabolites and correlate degradation pathways with substituent electronegativity .

Q. What strategies optimize imidazo-benzimidazole derivatives for α1β2γ2 GABA-A receptor modulation?

Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : 4-Fluorophenyl or 4-chlorophenyl at the 2-position enhance receptor affinity by reducing electron density on the benzimidazole ring .
  • Thioether Linkers : Improve membrane permeability compared to ether or sulfone analogs .
  • Docking Validation : Molecular dynamics simulations reveal hydrogen bonding between the imidazole NH and receptor residue Tyr157 .

Experimental Design and Data Analysis

Q. How to design experiments for evaluating antimicrobial activity?

  • MIC Assays : Test derivatives (e.g., 2-(4-difluoromethylphenyl)-1-phenyl-1H-benzo[d]imidazole) against Gram-positive (S. aureus) and Gram-negative (S. typhi) strains at concentrations 0.5–128 µg/mL .
  • Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) .

Q. What analytical methods resolve discrepancies in cytotoxicity data?

  • MTT vs. SRB Assays : Compare tetrazolium salt (MTT) and sulforhodamine B (SRB) results to distinguish false positives from actual cell death .
  • ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation, linking cytotoxicity to oxidative stress .

Methodological Innovations

Q. How do multicomponent reactions enhance synthetic efficiency?

Palladium-catalyzed oxidative aminocarbonylation-heterocyclization enables one-step synthesis of 1H-benzo[d]imidazo[1,2-a]imidazoles from propargylamines and CO, achieving 85–92% yields under mild conditions (50°C, 24 h) .

Q. What role do heterogeneous catalysts (e.g., SiO2) play in green synthesis?

Nano-SiO2 catalyzes benzimidazole cyclization via hydrogen-bond activation, reducing reaction times from 12 h to 2 h and enabling solvent-free conditions (yields: 88–94%) .

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